molecular formula C8H17NO2 B11741241 Methyl 2-amino-3-ethylpentanoate

Methyl 2-amino-3-ethylpentanoate

Cat. No.: B11741241
M. Wt: 159.23 g/mol
InChI Key: FIIIVUQDQKWIKT-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-ethylpentanoate is an organic compound with the molecular formula C8H17NO2 It is a derivative of pentanoic acid, featuring an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-ethylpentanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-ethylpentanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-ethylpentanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Nitro or imino derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides and other substituted products.

Scientific Research Applications

Methyl 2-amino-3-ethylpentanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-ethylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and activity. The ester group may undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-methylpentanoate
  • Ethyl 3-amino-4-methylpentanoate hydrochloride
  • 2-amino-3-methylpentanoic acid

Uniqueness

Methyl 2-amino-3-ethylpentanoate is unique due to its specific structural features, such as the ethyl group at the third position, which can influence its reactivity and interactions compared to similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

methyl 2-amino-3-ethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-6(5-2)7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIIVUQDQKWIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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